molecular formula C19H27ClFN3O2 B6661160 N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6661160
M. Wt: 383.9 g/mol
InChI Key: AKUYXVOOEDZWDQ-UHFFFAOYSA-N
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Description

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a fluorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Benzoyl Group: This step involves the acylation of the piperidine intermediate with 2-fluoro-3-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a similar cyclization reaction.

    Coupling of Intermediates: The piperidine and pyrrolidine intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated benzoyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

    Biological Research: The compound can be used as a tool to study the effects of fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzoyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine and pyrrolidine rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-fluorobenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-(2-chloro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride is unique due to the presence of both a fluorinated benzoyl group and a piperidine-pyrrolidine framework. This combination may confer distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(2-fluoro-3-methylbenzoyl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2.ClH/c1-13-5-2-7-15(17(13)20)19(25)23-10-4-6-14(12-23)11-22-18(24)16-8-3-9-21-16;/h2,5,7,14,16,21H,3-4,6,8-12H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYXVOOEDZWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CNC(=O)C3CCCN3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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